tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate
Description
Properties
CAS No. |
1823881-74-8 |
|---|---|
Molecular Formula |
C8H11BrN2O2S |
Molecular Weight |
279.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 5 Bromo 1,3 Thiazol 4 Yl Carbamate and Analogous Architectures
Retrosynthetic Disconnections for the 5-Bromo-1,3-thiazol-4-yl Carbamate (B1207046) Scaffold
A retrosynthetic analysis of the target scaffold, the 5-bromo-1,3-thiazol-4-yl carbamate core, reveals several logical bond disconnections to identify potential starting materials. The primary disconnections focus on the formation of the thiazole (B1198619) ring and the introduction of the bromine and carbamate functionalities.
The most straightforward approach involves disconnecting the bonds forming the thiazole ring itself. This leads to two primary retrosynthetic pathways:
C2-N3 and C4-C5 Disconnection (Hantzsch-type synthesis): This common strategy for thiazole synthesis involves the disconnection of the C2-N3 and C4-C5 bonds. This points to a reaction between a thiourea (B124793) derivative (providing the N3-C2-S1 fragment) and an α-halocarbonyl compound (providing the C4-C5 fragment). For the target molecule, this would suggest starting with a protected thiourea, such as N-(tert-butoxycarbonyl)thiourea, and a halogenated α-aminocarbonyl derivative.
S1-C2 and N3-C4 Disconnection: An alternative disconnection of the S1-C2 and N3-C4 bonds suggests a synthesis from a thioamide and an α-halocarbonyl compound.
Further disconnections can be considered for the substituents on the thiazole ring:
C5-Br Bond Disconnection: This disconnection implies the bromination of a pre-formed tert-butyl N-(1,3-thiazol-4-yl)carbamate. This is a common and often highly regioselective process.
N4-C(O) Bond Disconnection: This disconnection of the carbamate group suggests the final step could be the protection of a 5-bromo-1,3-thiazol-4-amine intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Synthesis Protocols for tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate
The direct synthesis of this compound can be approached in a linear fashion, involving the construction of the thiazole core followed by regioselective bromination.
Construction of the 1,3-Thiazole Core
The formation of the central 1,3-thiazole ring is a critical step in the synthesis of the target molecule. Several methods have been developed for this purpose, with the Hantzsch synthesis being the most prominent.
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. encyclopedia.pubnih.govresearchgate.netsynarchive.comresearchgate.net It typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. In the context of synthesizing the precursor to the target molecule, tert-butyl N-(1,3-thiazol-4-yl)carbamate, this would involve the reaction of an appropriate α-halocarbonyl with a protected thiourea.
A general representation of the Hantzsch synthesis for a 4-aminothiazole derivative is shown below:
The reaction proceeds through the initial formation of a thiouronium salt, followed by cyclization and dehydration to afford the thiazole ring. The conditions for Hantzsch synthesis are often mild, and various solvents and catalysts can be employed to optimize the reaction.
| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield | Reference |
| α-bromoacetophenone | Thiourea | 2-amino-4-phenylthiazole | Ethanol (B145695), reflux | Good | nih.gov |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivative | Ethanol/water, reflux | 79-90% | nih.gov |
| α-haloketones | Thiourea | 2-aminothiazole (B372263) derivatives | Solvent-free, grinding | Moderate to excellent | researchgate.net |
While the Hantzsch synthesis is widely used, other methods for constructing the thiazole ring exist, offering alternative routes to the 4-aminothiazole core.
One notable alternative is the Gabriel synthesis , which involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide. encyclopedia.pubwikipedia.org This method provides a route to thiazoles with various substituents at the 2- and 5-positions.
Another important method is the Cook-Heilbron synthesis , which is particularly useful for preparing 5-aminothiazoles. This reaction involves the condensation of α-aminonitriles with carbon disulfide, dithioic acids, or their esters. encyclopedia.pub
Regioselective Bromination Strategies
With the tert-butyl N-(1,3-thiazol-4-yl)carbamate core constructed, the next critical step is the introduction of a bromine atom at the 5-position of the thiazole ring. This is typically achieved through electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom in the thiazole ring and the carbamate group directs the incoming electrophile to the C5 position.
The bromination of 4-aminothiazole derivatives is known to occur regioselectively at the 5-position due to the activating effect of the amino group. researchgate.net A variety of brominating agents can be employed for this transformation.
N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the bromination of electron-rich aromatic and heterocyclic compounds. nih.govwikipedia.orgmissouri.eduwisdomlib.orgyoutube.com The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or dichloromethane (B109758) at or below room temperature. The use of NBS is advantageous due to its ease of handling and the often clean reaction profiles it provides.
Other brominating agents, such as bromine in acetic acid, can also be used, but may require more careful control of stoichiometry and reaction conditions to avoid over-bromination or side reactions.
The general reaction for the bromination of the protected 4-aminothiazole is as follows:
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |
| 2-aminothiazole derivatives | Bromine | DMF | Room temperature | 5-bromo-2-aminothiazole derivatives | - | researchgate.net |
| Electron-rich aromatic compounds | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to rt | Brominated aromatic compounds | High | nih.gov |
| Tetrahydrocarbazole | N-Bromosuccinimide (NBS) / H₂SO₄ | - | - | Dibromo-tetrahydrocarbazole | Good | wisdomlib.org |
Bromination through Halogen-Dance Pathways
The introduction of a bromine atom at the C5 position of a thiazole ring, a key feature of the target molecule, can be a complex challenge. Direct electrophilic bromination of an N-protected 4-aminothiazole might not yield the desired C5-bromo isomer selectively. An alternative and powerful strategy for achieving specific substitution patterns on heterocyclic systems is the "halogen-dance" reaction. clockss.org This base-catalyzed intramolecular rearrangement involves the migration of a halogen atom from one position to another on an aromatic ring. clockss.orgresearchgate.net
First discovered by chance, the halogen-dance reaction has evolved into a valuable synthetic tool for creating novel compounds that are otherwise difficult to access through classical methods. clockss.orgnih.gov The mechanism is generally understood to proceed through a series of deprotonation (metal-hydrogen exchange) and metal-halogen exchange steps, ultimately leading to the most thermodynamically stable organometal intermediate. researchgate.net
In the context of thiazole chemistry, the halogen dance allows for the functionalization of positions that are not readily accessible. For instance, treatment of a 2-bromothiazole (B21250) with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce the migration of the bromine atom. nih.gov This rearrangement enables the synthesis of 2,5-disubstituted thiazoles, which are challenging to obtain via traditional routes. clockss.org Researchers have successfully used this methodology to prepare highly functionalized thiazole derivatives by treating 2-bromothiazole with LDA in the presence of a silyl (B83357) chloride and then quenching with an electrophile. nih.gov A series of 4-bromo-5-halo and 4-bromo-5-organometal-2-anilinothiazole derivatives have also been prepared using the halogen dance reaction. eurekaselect.com
A notable recent study demonstrated a novel long-range halogen dance, where a bromo group migrated from the C5-position of one thiazole ring to the C2'-position of an adjacent thiazole ring in a bithiazole system upon treatment with lithium hexamethyldisilazide (LiHMDS). researchgate.net While direct application to the synthesis of this compound would depend on a suitable precursor, the halogen-dance pathway offers a strategic alternative for introducing the C5-bromo substituent by starting with an isomer that is easier to synthesize and then inducing a controlled migration.
Sustainable and Green Chemistry Approaches in Thiazole Synthesis
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce environmental pollution, minimize hazards, and decrease waste. mdpi.comnih.gov The synthesis of thiazoles, a vital heterocyclic scaffold, has benefited significantly from the development of sustainable and environmentally friendly methodologies. nih.govresearchgate.net These approaches often focus on replacing hazardous reagents and solvents with greener alternatives and employing efficient, recyclable catalytic systems. researchgate.net
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of thiazoles often rely on harmful volatile organic solvents such as DMF, pyridine, or chlorobenzene. mdpi.com Green chemistry seeks to replace these with safer alternatives. mdpi.com
Eco-Friendly Solvents:
Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. High-yielding procedures for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles have been developed using water as the solvent, eliminating the need for a catalyst. bepls.com
Deep Eutectic Solvents (DES): DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are considered promising green alternatives to traditional solvents. mdpi.com For example, a mixture of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) has been successfully used as a sustainable solvent for the Hantzsch synthesis of ferrocene-based thiazole derivatives. nih.gov Similarly, a mixture of L-proline and ethylene (B1197577) glycol has been employed for the eco-friendly synthesis of thiazolo[5,4-d]thiazoles. mdpi.com
Ethanol:Water Mixtures: A 1:1 mixture of ethanol and water has been used as a green solvent system for the one-pot, multicomponent synthesis of thiazole scaffolds, offering a safer alternative to hazardous solvents like toluene. nih.govacs.org
Solvent-Free Synthesis: Eliminating the solvent entirely represents a significant step towards a greener process. Several methods for thiazole synthesis have been adapted to solvent-free, or "neat," conditions. These reactions are often facilitated by microwave irradiation or ultrasonication, which can reduce reaction times and improve yields. researchgate.netbepls.com
| Green Approach | Solvent System | Catalyst/Conditions | Key Advantages |
| Aqueous Synthesis | Water | Catalyst-free, reflux | Simple, high-yielding, avoids hazardous chemicals bepls.com |
| Deep Eutectic Solvents | Choline Chloride/Glycerol | 85 °C | Bio-renewable, avoids volatile organic solvents nih.gov |
| Aqueous-Organic Mix | Ethanol:Water (1:1) | NiFe₂O₄ nanoparticles, 75 °C | Safer than pure organic solvents, reusable catalyst acs.org |
| Solvent-Free | None | Microwave irradiation | Rapid, high efficiency, no harmful by-products bepls.com |
This table summarizes various green solvent and solvent-free approaches to thiazole synthesis.
Catalysts play a crucial role in organic synthesis by increasing reaction rates and enhancing product yields. mdpi.com The development of heterogeneous and recyclable catalytic systems is a key aspect of green chemistry, as it simplifies product purification and reduces waste. mdpi.comacs.org
Several innovative recyclable catalysts have been applied to thiazole synthesis:
NiFe₂O₄ Nanoparticles: Nickel ferrite (B1171679) nanoparticles have been employed as an efficient and reusable catalyst for the one-pot, multicomponent synthesis of thiazole derivatives. The catalyst can be easily recovered after the reaction and reused multiple times without a significant loss of activity. nih.govacs.org
Cross-Linked Chitosan (B1678972) Hydrogel: A pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been demonstrated as a potent, eco-friendly, and recyclable biocatalyst for synthesizing novel thiazoles under ultrasonic irradiation. The hydrogel's robustness allows for its reuse without a substantial reduction in catalytic efficiency. mdpi.com
Palladium-Metalated Porous Organic Polymers (POPs): Pd-metalated phosphorus-doped POPs have been developed as highly stable and reusable heterogeneous catalysts for the chemoselective synthesis of polysubstituted thiazoles. These materials serve as both ligands and catalyst supports. acs.org
Silica-Supported Tungstosilisic Acid: This solid-supported acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com
The use of such recyclable systems not only aligns with the principles of green chemistry but also offers economic advantages by reducing catalyst consumption and simplifying downstream processing. mdpi.comnih.gov
Energy-Efficient Synthetic Transformations (e.g., Microwave/Ultrasonic Assistance)
The pursuit of green and sustainable chemistry has catalyzed the adoption of energy-efficient technologies in the synthesis of complex organic molecules, including this compound and its analogues. Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation (sonochemistry) have emerged as powerful tools to enhance reaction rates, improve yields, and reduce environmental impact compared to conventional heating methods. These techniques are particularly effective in the construction of heterocyclic systems like the thiazole ring.
Microwave-Assisted Synthesis of Thiazole Architectures
Microwave irradiation has become a widely used technique in organic synthesis due to its ability to rapidly heat reaction mixtures in a controlled manner, leading to significant rate enhancements. chim.it This methodology offers several advantages, including shorter reaction times, higher yields, and improved product purity. semanticscholar.org In the context of thiazole synthesis, MAOS has been successfully employed in various multi-component reactions and cyclocondensation processes.
Research into the synthesis of novel 1-thiazolyl-pyridazinedione derivatives demonstrated the efficacy of microwave assistance. nih.gov A one-pot, three-component reaction involving maleic anhydride, thiosemicarbazide, and appropriate hydrazonoyl halides under microwave irradiation (500 W, 150 °C) successfully yielded the target thiazole derivatives in a short timeframe of 4-8 minutes. nih.gov This approach highlights the potential of MAOS to streamline complex syntheses. nih.gov
Another study focused on a solvent-free synthesis of thiazole-substituted thiosemicarbazone analogues. nih.gov Compared to traditional reflux methods, the microwave-assisted technique produced high yields of the desired thiazoles within just five minutes, completely avoiding the need for a catalyst. nih.gov This combination of a solvent-free approach and microwave heating represents a significant advancement in environmentally friendly chemical synthesis. nih.gov The synthesis of 2-amino-5-aryl thiazole derivatives has also been achieved under solvent-free conditions using a NaHSO₄-SiO₂ catalyst and microwave irradiation, offering a facile alternative to conventional methods that require hours of reflux. rjpbcs.com
Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives
| Reactants | Conditions | Product Type | Reaction Time | Reference |
|---|---|---|---|---|
| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | 500 W, 150 °C, Chitosan catalyst | Thiazolyl-pyridazinediones | 4–8 min | nih.gov |
| Thiosemicarbazide, 2-aryl-4-formylthiazole | Solvent-free | Thiazole-substituted thiosemicarbazones | 5 min | nih.gov |
| Substituted acetophenone, thiourea, iodine | Solvent-free, NaHSO₄-SiO₂ catalyst | 2-Amino-5-aryl thiazole | 10-15 min | rjpbcs.com |
| Aldehydes, dithiooxamide | - | Thiazolo[5,4-d]thiazoles | - | rsc.org |
Ultrasonic-Assisted Synthesis of Thiazole Architectures
Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in a reaction medium, creating localized hot spots with extreme temperatures and pressures. This phenomenon can dramatically accelerate chemical reactions. The use of ultrasound in synthesis is considered an eco-friendly and efficient approach, offering benefits such as mild reaction conditions, reduced reaction times, high yields, greater product purity, and simplified workups. tandfonline.comtandfonline.com
The synthesis of novel thiazole derivatives has been successfully achieved using ultrasonic irradiation in conjunction with green biocatalysts. mdpi.comnih.gov For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was used as an effective and reusable catalyst for synthesizing thiazoles under ultrasonic conditions. nih.gov This method proved to be more efficient than using unmodified chitosan, resulting in higher yields and shorter reaction times. nih.gov A similar study employed a cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation, again noting mild conditions and consistently high yields. mdpi.com
Ultrasonic assistance has also been applied to the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. tandfonline.com The reaction of thiocarbohydrazones with α-haloketones or hydrazonoyl halides under ultrasonic conditions afforded the desired heterocyclic products efficiently. tandfonline.comtandfonline.com Furthermore, the synthesis of thiazole derivatives bearing a coumarin (B35378) nucleus was successfully demonstrated using ultrasound, highlighting the versatility of this technique for creating complex, biologically relevant scaffolds. mdpi.com
Table 2: Examples of Ultrasonic-Assisted Synthesis of Thiazole Derivatives
| Reactants | Conditions | Product Type | Reaction Time | Reference |
|---|---|---|---|---|
| Thiosemicarbazone derivative, hydrazonoyl halides / α-haloketones | PIBTU-CS hydrogel catalyst | Novel thiazoles | - | mdpi.com |
| Thiosemicarbazone derivative, hydrazonoyl chlorides / 2-bromo-1-arylethan-1-ones | TCsSB hydrogel catalyst, 35 °C | Novel thiazoles | 20 min | nih.gov |
| Thiocarbohydrazones, α-haloketone / hydrazonoyl halides | Solvent-free | 1,3-Thiazoles / 1,3,4-Thiadiazines | - | tandfonline.comtandfonline.com |
| 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene) thiosemicarbazide, hydrazonoyl halides | 50-60 °C, Ethanol | Thiazoles with coumarin nucleus | 20-30 min | mdpi.com |
Reactivity and Chemical Transformations of Tert Butyl N 5 Bromo 1,3 Thiazol 4 Yl Carbamate
Transition Metal-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the C5-position of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate serves as a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. Palladium and nickel complexes are the most prominent catalysts for these transformations, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.
Suzuki-Miyaura Cross-Coupling with Organoboron Reagents
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron reagent, typically a boronic acid or boronic ester. This reaction is widely favored due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of closely related isomers provides a strong precedent. For instance, the coupling of tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate with various boronic acids has been successfully demonstrated. In these reactions, a palladium catalyst, a suitable ligand, and a base are used to facilitate the coupling, typically affording the 5-arylthiazole derivatives in good yields. The general conditions are applicable to a wide range of heterocyclic substrates.
Table 1: Illustrative Suzuki-Miyaura Reaction on a Related Bromothiazole Derivative
| Parameter | Details |
|---|---|
| Thiazole (B1198619) Substrate | tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate |
| Coupling Partner | (4-formylphenyl)boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,2-Dimethoxyethane (DME) / Water |
| Temperature | 80 °C |
| Yield | 78% |
Stille Cross-Coupling with Organostannane Reagents
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent. This method is highly versatile and known for its tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture. However, a significant drawback is the toxicity of tin compounds.
The thiazole nucleus is a competent participant in Stille couplings. Research has shown that stannylated thiazoles, such as 2-chloro-5-tributylstannylthiazole, can be effectively coupled with aryl iodides. While this represents the reverse coupling scenario compared to starting with a bromothiazole, it confirms the compatibility of the thiazole ring within the palladium catalytic cycle of a Stille reaction. A hypothetical Stille coupling of this compound would involve its reaction with an organostannane like vinyltributyltin or aryltributyltin in the presence of a palladium(0) catalyst to yield the corresponding 5-vinyl or 5-aryl thiazole derivative.
Negishi Cross-Coupling with Organozinc Reagents
The Negishi cross-coupling reaction facilitates the formation of C-C bonds between organohalides and organozinc reagents, catalyzed by nickel or palladium complexes. Organozinc reagents exhibit higher reactivity compared to their organoboron and organotin counterparts, which often allows for milder reaction conditions and can be particularly useful for coupling challenging substrates.
The application of Negishi coupling to complex heterocyclic systems is well-established. Although specific examples employing this compound as the substrate are not detailed in the surveyed scientific literature, the general methodology is highly applicable. The reaction would involve the preparation of an organozinc reagent (e.g., arylzinc chloride or alkylzinc chloride) and its subsequent palladium- or nickel-catalyzed reaction with the bromothiazole substrate. This approach is valued for its functional group tolerance and the ability to form sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl or heteroaryl halides and amines. This transformation has become a vital tool for synthesizing anilines, N-heteroaryl amines, and their derivatives, which are prevalent in pharmaceuticals.
The C5-position of bromothiazole derivatives is amenable to C-N bond formation via the Buchwald-Hartwig amination. For example, the coupling of 5-bromo-N-cyclopropyl-1,3-thiazol-2-amine with anilines has been reported, demonstrating the feasibility of this reaction on the 5-bromothiazole (B1268178) core. The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (such as those from the Buchwald or Hartwig ligand families), and a strong base.
Table 2: Representative Buchwald-Hartwig Amination on a 5-Bromothiazole Derivative
| Parameter | Details |
|---|---|
| Thiazole Substrate | 5-bromo-N-cyclopropyl-1,3-thiazol-2-amine |
| Coupling Partner | 4-methoxyaniline |
| Catalyst System | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] / Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Yield | 80% |
Sonogashira Coupling for C-C Bond Construction
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, creating a C(sp)-C(sp²) bond. This reaction is the most common method for synthesizing substituted alkynes and is widely used in the synthesis of natural products, polymers, and pharmaceuticals.
The direct application of the Sonogashira coupling to this compound has been successfully documented in the patent literature as a means to construct more complex heterocyclic systems. This transformation demonstrates the utility of the title compound as a key intermediate for introducing alkynyl functionalities onto the thiazole ring.
Table 3: Sonogashira Coupling of this compound
| Parameter | Details |
|---|---|
| Thiazole Substrate | This compound |
| Coupling Partner | 4-ethynyl-1-methyl-1H-pyrazole |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (TEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Yield | 56% |
Advanced Palladium- and Nickel-Catalyzed Coupling Reactions
The field of cross-coupling chemistry is continually evolving, with significant progress in the development of more active, stable, and versatile catalyst systems. Advanced palladium precatalysts, often featuring bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos), allow reactions to proceed at lower catalyst loadings and milder temperatures, even with challenging substrates like five-membered heterocyclic halides.
In parallel, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. Nickel catalysts can activate and couple a broader range of electrophiles, including those with traditionally less reactive C-O bonds (e.g., from phenols or aryl ethers). Furthermore, nickel catalysis has shown unique reactivity in cross-electrophile and reductive coupling reactions. While specific applications of these advanced systems to this compound are not yet widely reported, their proven efficacy with other heteroaryl bromides suggests significant potential for enhancing the synthetic utility of this compound.
Directed Ortho-Metalation and Halogen-Metal Exchange Reactions
Organolithium reagents are powerful tools for the functionalization of heteroaromatic systems. In the case of this compound, two primary pathways compete upon treatment with a strong base like n-butyllithium: directed ortho-metalation (DoM) at the C2 position, guided by the N-Boc group, and halogen-metal exchange at the C5 position.
For aryl bromides and iodides, the rate of halogen-metal exchange is typically much faster than deprotonation of a C-H bond, even one activated by a directing group. uwindsor.ca The N-Boc carbamate (B1207046) is a recognized directing metalation group (DMG), capable of directing lithiation to an adjacent position by coordinating the lithium cation. wikipedia.orgwpmucdn.com However, the high reactivity of the C-Br bond towards organolithiums generally favors the exchange pathway. Therefore, the predominant reaction is the formation of a 5-lithiated thiazole intermediate.
The generation of the key 5-lithiated thiazole intermediate is typically achieved by treating the starting bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures. wikipedia.org The reaction is usually performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) under an inert atmosphere to prevent quenching of the highly reactive organometallic species. reddit.com Temperatures are maintained at -78 °C or lower to minimize side reactions. researchgate.net
While direct deprotonation at the C2 position by alkyllithiums is kinetically disfavored compared to the halogen-metal exchange, the use of lithium amide bases, such as lithium diisopropylamide (LDA), could potentially favor C-H activation. uwindsor.ca However, for this substrate, halogen-metal exchange remains the most efficient route to a C5-functionalized derivative.
Once formed, the 5-lithiated thiazole can be used directly or undergo transmetalation. This process involves reacting the organolithium species with a metal salt (e.g., ZnCl₂, MgBr₂, CuI) to generate a different, often more stable or selectively reactive, organometallic reagent. This is a common strategy to enable subsequent transition-metal-catalyzed cross-coupling reactions.
Table 1: Representative Lithiation Conditions
| Reagent | Solvent | Temperature (°C) | Typical Outcome |
|---|---|---|---|
| n-Butyllithium | THF | -78 | Halogen-metal exchange at C5 |
| sec-Butyllithium | THF / Et₂O | -78 | Halogen-metal exchange at C5 |
| tert-Butyllithium | THF / Hexanes | -78 to -100 | Halogen-metal exchange at C5; requires 2 eq. for clean reaction researchgate.net |
| LDA | THF | -78 | Potential for C2 deprotonation, but exchange may still compete |
The synthetic utility of the 5-lithiated intermediate is demonstrated by its reaction with a wide array of electrophiles. This "lithiation-trapping" sequence allows for the introduction of various functional groups at the C5 position of the thiazole ring. whiterose.ac.uk The reaction outcome is often dependent on the nature of the electrophile used. mdpi.com The addition of the chosen electrophile is performed at low temperature, after which the reaction is warmed to room temperature and quenched, typically with an aqueous solution. nih.gov
This methodology provides a direct route to a diverse library of 5-substituted 4-(N-Boc-amino)thiazoles, which are valuable intermediates for further synthetic elaboration.
Table 2: Examples of Electrophilic Trapping Reactions
| Electrophile | Reagent Name | Product Functional Group |
|---|---|---|
| D₂O | Deuterium oxide | Deuterium (-D) |
| DMF | N,N-Dimethylformamide | Aldehyde (-CHO) |
| CO₂ | Carbon dioxide | Carboxylic acid (-COOH) |
| R-CHO | Aldehyde | Secondary alcohol (-CH(OH)R) |
| R₂C=O | Ketone | Tertiary alcohol (-C(OH)R₂) |
| R-X | Alkyl halide | Alkyl group (-R) |
| Me₃SiCl | Trimethylsilyl chloride | Silyl (B83357) group (-SiMe₃) |
| I₂ | Iodine | Iodide (-I) |
Nucleophilic Substitutions and Aromatic Functionalizations
The bromine atom at the C5 position of this compound is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These methods have largely superseded classical nucleophilic aromatic substitution for C-C, C-N, and C-O bond formation on such heteroaromatic systems.
Prominent among these transformations is the Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for accessing aryl amines, which are prevalent in pharmaceuticals. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency.
Another powerful tool is the Sonogashira coupling, which forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction provides a direct route to arylalkynes, which are important building blocks in materials science and medicinal chemistry. nih.govrsc.org
Table 3: Common Aromatic Functionalization Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ / R-B(pin) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃) nih.gov |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0)/Pd(II) catalyst, phosphine ligand (e.g., BINAP, Xantphos), base (e.g., NaOtBu) nih.govresearchgate.net |
| Sonogashira Coupling | R-C≡CH | C-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (optional), amine base (e.g., Et₃N, piperidine) wikipedia.orgorganic-chemistry.org |
| Heck Coupling | Alkene | C-C(sp²) | Pd(0) catalyst, base |
| Stille Coupling | R-Sn(Bu)₃ | C-C | Pd(0) catalyst |
Transformations Involving the N-Boc Carbamate Moiety
The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the 4-amino functionality, enabling the selective reactions described above. However, its removal or modification is a critical step in many synthetic sequences.
The removal of the N-Boc group is most commonly achieved under acidic conditions. reddit.com The Boc group is designed to be labile to strong acids, which protonate the carbamate and lead to its collapse, releasing the free amine, carbon dioxide, and tert-butyl cation (which typically forms isobutylene). acsgcipr.org This deprotection can be performed chemoselectively, leaving other functional groups, including the aryl bromide, intact.
A variety of acidic reagents can be employed, with the choice often depending on the sensitivity of other functional groups in the molecule. reddit.com While effective, these methods can be harsh. Milder and alternative protocols have been developed to accommodate sensitive substrates. mdpi.comresearchgate.net
Table 4: Selected N-Boc Deprotection Protocols
| Reagent(s) | Solvent | Conditions | Comments |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature | Standard, highly effective method. reddit.com |
| Hydrochloric acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 0 °C to Room temperature | Common alternative to TFA; product is the hydrochloride salt. |
| p-Toluenesulfonic acid (pTSA) | Choline (B1196258) chloride/pTSA (DES) | Room temperature | A green chemistry approach using a deep eutectic solvent. mdpi.com |
| Thermal | High-boiling solvent or neat | High temperature | Reagent-free method, suitable if the molecule is thermally stable. msu.edu |
| Potassium trimethylsilanolate (KOTMS) | Butyronitrile (PrCN) | Room temperature | Mild, versatile system that tolerates sensitive functional groups like halogens. chemistryviews.org |
Direct functionalization of the nitrogen atom of the N-Boc carbamate is not a common strategy for molecular diversification. The N-H proton of the carbamate is not particularly acidic, and the nitrogen atom is a weak nucleophile due to delocalization of its lone pair into the adjacent carbonyl group. Consequently, reactions such as N-alkylation or N-acylation on the intact Boc-protected amine are rare and generally inefficient.
The standard and most effective approach for diversification at this position involves a two-step sequence:
Deprotection: The Boc group is removed using one of the protocols described in section 3.4.1 to liberate the free 4-amino-5-bromothiazole.
Functionalization: The resulting primary amine is then subjected to standard amine chemistry, such as acylation, alkylation, sulfonylation, or reductive amination, to install the desired substituent.
This deprotection-functionalization sequence provides a reliable and high-yielding pathway to a vast array of N-substituted 4-aminothiazole derivatives, whereas direct modification of the Boc-carbamate nitrogen remains synthetically challenging and is seldom employed.
Exploration of Unconventional Reactivity Pathways of the 1,3-Thiazole System
The reactivity of the 1,3-thiazole ring in this compound and related derivatives can extend beyond conventional substitution and functionalization patterns. This section explores several unconventional reactivity pathways that highlight the versatility of the thiazole system, including halogen dance reactions, photochemical transformations, and reductive ring-opening, as well as the potential for selective metal-catalyzed cross-coupling reactions at positions other than the C-Br bond.
Halogen Dance Reactions
A notable and unconventional transformation observed in halogenated aromatic and heteroaromatic systems is the "halogen dance" reaction. This base-catalyzed intramolecular rearrangement involves the migration of a halogen atom from one position to another on the same ring or even to an adjacent ring system. For bromothiazoles, this reaction provides a pathway to isomers that may be difficult to access through direct synthesis.
The mechanism of the halogen dance reaction is initiated by deprotonation of the heteroaromatic ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a carbanion. This is followed by a series of halogen-metal exchange steps, ultimately leading to a thermodynamically more stable regioisomer.
In the context of substituted bromothiazoles, studies have shown that a bromo group can migrate, for instance, from the C5-position to the C2'-position in a bithiazole system upon treatment with lithium hexamethyldisilazide (LiHMDS). While not specifically documented for this compound, the presence of the bromine at the 5-position and the potential for deprotonation at other sites on the thiazole ring suggest that this compound could potentially undergo a halogen dance rearrangement under suitable basic conditions. This would represent a powerful, albeit unconventional, method for generating novel substitution patterns. Research has also explored long-range halogen dance reactions in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles.
Table 1: Conditions for Halogen Dance Reactions in Thiazole Systems
| Substrate | Base | Conditions | Outcome | Reference |
| 4,5-Dibromo-2,4'-bithiazole | LiHMDS | THF, -78 °C | Migration of Br from C5 to C2' | |
| 2-Amino-5-bromothiazole derivative | LDA, I₂ | THF, 0 °C to RT | Formation of 4-bromo-5-iodothiazole |
Photochemical Transformations
The photochemical behavior of bromothiazoles offers another avenue for unconventional reactivity. UV irradiation of bromothiazoles in hydrogen-donating solvents like methanol, ether, or cyclohexane (B81311) can lead to homolytic cleavage of the C-Br bond. This process generates a thiazolyl radical, which can then abstract a hydrogen atom from the solvent to yield the corresponding debrominated thiazole.
Interestingly, photolysis can also induce isomerization, leading to the formation of isothiazoles alongside the debrominated product. The reactivity of monobromothiazoles in these photochemical reactions has been observed to follow the order: 2-bromothiazole (B21250) > 5-bromothiazole >> 4-bromothiazole. The presence of an amine can accelerate the photodebromination process, likely through an electron transfer mechanism involving an exciplex.
These photochemical reactions represent an unconventional method for the functionalization and transformation of the thiazole ring system, moving beyond traditional ground-state thermal reactions.
Reductive Ring-Opening
Thiazole rings, while generally stable, can undergo ring-opening reactions under specific reductive conditions. For instance, treatment of certain 2-substituted-4-methylthiazoles with sodium in liquid ammonia (B1221849) results in the cleavage of the thiazole ring to produce substituted propenethiolates. The course of these reductive ring-opening reactions is dependent on the nature of the substituent at the 2-position.
While this reactivity has not been explicitly demonstrated for this compound, it highlights a potential unconventional pathway for the complete transformation of the thiazole core. Such reactions could be employed to generate acyclic structures with functionalities derived from the original thiazole ring.
Metal-Catalyzed Cross-Coupling at Positions Other Than C5
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they are frequently employed for the functionalization of brominated heterocycles. In the case of this compound, the C5-Br bond is the most apparent site for such reactions.
However, an unconventional approach would involve directing the cross-coupling to other positions on the thiazole ring, such as C2 or even C4 (after a hypothetical halogen dance). This could potentially be achieved through careful selection of catalysts, ligands, and reaction conditions that favor oxidative addition at a C-H bond over the C-Br bond, or by employing directing groups to guide the catalyst to a specific position. While challenging, achieving such selectivity would significantly expand the synthetic utility of this thiazole building block. For instance, the deprotonation of the C2 position in thiazoles using organolithium compounds is a known phenomenon, which could potentially be intercepted in a metal-catalyzed process.
Synthetic Utility of Tert Butyl N 5 Bromo 1,3 Thiazol 4 Yl Carbamate As a Key Building Block
Enabling the Construction of Complex Thiazole-Containing Heterocycles
The presence of both a protected amine and a reactive bromine atom on the thiazole (B1198619) core of tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate provides a powerful toolkit for the synthesis of intricate thiazole-containing heterocyclic systems. The bromine atom at the C5 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl substituents at the C5 position by reacting the bromothiazole with a suitable boronic acid or ester. Similarly, Sonogashira coupling with terminal alkynes can furnish 5-alkynylthiazole derivatives, which are themselves versatile intermediates for further transformations. The Heck reaction offers a pathway to introduce alkenyl groups, while Buchwald-Hartwig amination can be used to form C-N bonds, linking various amines to the thiazole ring.
Following the modification of the C5 position, the Boc-protecting group on the C4-amine can be selectively removed under acidic conditions to liberate the free amine. This newly revealed nucleophilic center can then participate in a plethora of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, if the substituent introduced at C5 contains an electrophilic center, such as a carboxylic acid, ester, or aldehyde, an intramolecular condensation reaction can be triggered to form a fused pyridinone, pyrazinone, or other related bicyclic structures. This sequential functionalization strategy allows for a programmed and highly controlled assembly of complex molecular architectures.
Below is a representative table of potential cross-coupling reactions at the C5 position of the thiazole core:
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting C5-Substituent |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Aryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | Amino |
| Stille | Organostannane | Pd(PPh₃)₄ | Aryl, vinyl, alkyl |
Facilitating the Divergent Synthesis of Chemical Libraries
The orthogonal reactivity of the functional groups in this compound makes it an ideal scaffold for the divergent synthesis of chemical libraries for drug discovery and chemical biology. Divergent synthesis aims to generate a wide range of structurally diverse molecules from a common intermediate, which is a highly efficient strategy for exploring chemical space.
Starting from the central building block, one can envision a synthetic plan where the C5-bromo position is first diversified through a series of parallel cross-coupling reactions, as outlined in the previous section. This would generate a library of 5-substituted-4-(Boc-amino)thiazoles. Each of these intermediates can then be subjected to a second diversification step involving the deprotection of the Boc group and subsequent reaction of the resulting free amine with a variety of reagents.
For example, the liberated 4-aminothiazole derivatives can be acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides to generate libraries of amides and sulfonamides, respectively. Reductive amination with a collection of aldehydes and ketones would yield a library of secondary amines. Furthermore, the amino group can be converted into other functional groups, such as an isothiocyanate or an azide, which can then undergo further reactions to expand the diversity of the library. This two-dimensional diversification strategy, targeting both the C5 and C4 positions, allows for the rapid generation of a large and structurally rich library of thiazole derivatives from a single, versatile starting material.
A schematic representation of a divergent synthesis approach is presented below:
graph TD A[this compound] --> B{Diversification at C5 via Cross-Coupling}; B --> C1[5-Aryl-4-(Boc-amino)thiazole]; B --> C2[5-Alkynyl-4-(Boc-amino)thiazole]; B --> C3[5-Alkenyl-4-(Boc-amino)thiazole]; C1 --> D{Boc Deprotection}; C2 --> E{Boc Deprotection}; C3 --> F{Boc Deprotection}; D --> G{Diversification at C4-amine}; E --> H{Diversification at C4-amine}; F --> I{Diversification at C4-amine}; G --> H1[Library of Amides]; G --> H2[Library of Sulfonamides]; G --> H3[Library of Secondary Amines];
Application in Multi-Step Total Synthesis Sequences
The thiazole ring is a key structural motif in a multitude of biologically active natural products. The strategic functionalization offered by this compound makes it a valuable intermediate in the total synthesis of such complex molecules. The ability to selectively introduce substituents at the C5 position and then unmask the C4-amino group for further transformations allows for the precise and controlled construction of the thiazole core as it is found in the natural product target.
In a hypothetical total synthesis, the bromothiazole building block could be coupled with another complex fragment of the target molecule via a palladium-catalyzed reaction. This approach is often more convergent and efficient than building the thiazole ring late in the synthesis with all substituents already in place. The Boc-protected amine ensures that this functionality does not interfere with the coupling reaction and can be deprotected at a later, more strategic stage of the synthesis.
For example, in the synthesis of a natural product containing a 5-aryl-4-aminothiazole moiety, the building block could be coupled with an appropriate arylboronic acid. Subsequent deprotection of the amine would then allow for its elaboration into the final functionality present in the natural product, such as an amide linkage to a peptide chain or another heterocyclic system. The stability of the thiazole ring to a wide range of reaction conditions further enhances its utility in lengthy and complex total synthesis campaigns. While specific examples for this exact building block are not prevalent, the strategy is well-established for similarly functionalized heterocyclic systems. researchgate.net
Integration into Cascade and Multicomponent Reactions for Enhanced Efficiency
Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. ub.edu These reactions are highly efficient as they reduce the number of purification steps, save time and reagents, and often lead to the rapid construction of molecular complexity. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, share these advantages.
The dual functionality of this compound makes it an attractive substrate for the design of novel cascade and multicomponent reactions. For instance, one could envision a scenario where a palladium-catalyzed cross-coupling at the C5 position is followed by an in-situ deprotection of the Boc group, which then triggers an intramolecular cyclization onto the newly introduced substituent. This would constitute a powerful cascade process for the synthesis of fused thiazole systems.
In the context of MCRs, the deprotected 4-aminothiazole derivative could potentially act as the amine component in well-known reactions such as the Ugi or Passerini reactions. By combining the aminothiazole with an aldehyde, a carboxylic acid, and an isocyanide (in the case of the Ugi reaction), complex, peptide-like structures bearing a thiazole moiety can be assembled in a single step. The initial bromothiazole building block serves as a precursor to the key amine component, with the bromine atom allowing for prior diversification of the thiazole core. The development of such efficient one-pot transformations is a major goal in modern organic synthesis, and functionalized building blocks like the one discussed here are crucial for enabling these strategies. nih.gov
Contribution to the Design and Assembly of Macrocyclic and Polyketide-Like Frameworks
Macrocycles and polyketide-like structures are important classes of molecules with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. The synthesis of these large, often conformationally constrained rings presents a significant challenge in organic chemistry. Thiazole-containing macrocycles are particularly prevalent in nature. nih.gov
This compound can serve as a valuable linchpin in the synthesis of such macrocyclic frameworks. The bromine atom provides a handle for a late-stage intramolecular cross-coupling reaction to close the macrocyclic ring. For example, a linear precursor could be assembled that contains the bromothiazole at one end and a suitable coupling partner, such as a boronic acid or a terminal alkyne, at the other end. An intramolecular Suzuki-Miyaura or Sonogashira reaction would then effect the ring closure.
Alternatively, the deprotected 4-aminothiazole can participate in macrocyclization through amide bond formation with a carboxylic acid at the other end of a linear precursor. The thiazole ring itself can act as a rigidifying element within the macrocycle, helping to pre-organize the linear precursor for cyclization and imparting a specific conformation to the final macrocycle, which can be crucial for its biological activity. The ability to functionalize the C5 position prior to macrocyclization allows for the introduction of additional diversity and the fine-tuning of the properties of the resulting macrocyclic compounds. nih.govrsc.org
The following table summarizes the potential roles of the functional groups of the title compound in macrocyclization strategies:
| Functional Group | Role in Macrocyclization | Reaction Type |
| C5-Bromine | Electrophilic handle for ring closure | Intramolecular Suzuki, Sonogashira, Heck, etc. |
| C4-Amine (deprotected) | Nucleophilic handle for ring closure | Intramolecular amidation, reductive amination, etc. |
Theoretical and Computational Investigations of Tert Butyl N 5 Bromo 1,3 Thiazol 4 Yl Carbamate
Electronic Structure Analysis and Aromaticity Assessment of the 1,3-Thiazole Ring
The electronic structure of the 1,3-thiazole ring in tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate is pivotal to its chemical behavior. The thiazole (B1198619) nucleus is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which imparts a unique electronic distribution. Current time information in Edmonton, CA.researchgate.net The aromaticity of this ring system, influenced by the bromo and N-carbamate substituents, can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices.
| Aromaticity Index | Expected Value Range for Aromatic Thiazoles | Qualitative Influence of Substituents |
|---|---|---|
| HOMA | ~0.7 - 0.9 | Electron-withdrawing groups may slightly decrease the HOMA value, indicating a minor loss of aromaticity. |
| NICS(1) (ppm) | -5 to -15 | Substituents can cause localized shielding or deshielding effects, altering the NICS value. |
Conformational Analysis of the N-Carbamate Group and its Stereoelectronic Effects
Stereoelectronic effects arise from the interaction of the nitrogen lone pair with the adjacent π-system of the thiazole ring and the carbonyl group. The planarity of the carbamate (B1207046) group is crucial for amide-type resonance, which imparts partial double-bond character to the N-C(O) bond and influences the rotational barrier. The orientation of the carbamate group can also affect the acidity of the N-H proton and the accessibility of the nitrogen lone pair for chemical reactions.
| Conformational Parameter | Typical Calculated Values for Analogous N-Aryl Carbamates | Expected Influence on Reactivity |
|---|---|---|
| N-C(O) Rotational Barrier (kcal/mol) | 9 - 16 | A higher barrier indicates stronger amide resonance and reduced rotational freedom. |
| Thiazole-N-C=O Dihedral Angle (°) | ~0° or ~180° (for planar conformers) | Determines the spatial orientation of the bulky tert-butyl group, impacting steric hindrance at neighboring sites. |
Prediction of Regioselectivity and Reactivity Profiles via Quantum Chemical Descriptors
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For the title compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the nitrogen atom of the carbamate, while the LUMO is likely distributed across the π-system, with significant contributions from the C-Br bond, indicating its susceptibility to nucleophilic attack or involvement in metal-catalyzed reactions.
Mulliken charge analysis can pinpoint the most electropositive and electronegative centers in the molecule. The carbon atom attached to the bromine (C5) is expected to be electrophilic, making it a prime site for nucleophilic substitution or the initiation of cross-coupling reactions. Fukui functions provide a more nuanced view of local reactivity, identifying sites susceptible to nucleophilic, electrophilic, and radical attack.
| Quantum Chemical Descriptor | Predicted Characteristics for the Target Molecule | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high, localized on the thiazole and N-carbamate. | Susceptibility to electrophilic attack at the C2 position. |
| LUMO Energy | Low, with significant contribution from the C-Br antibonding orbital. | Favors reactions involving the C-Br bond, such as cross-coupling and halogen-metal exchange. |
| Mulliken Charge on C5 | Positive | Electrophilic character, susceptible to nucleophilic attack. |
Mechanistic Probing of Key Synthetic Transformations
Transition State Analysis of Cross-Coupling Processes
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which allow for the introduction of new carbon-carbon bonds at the C5 position. Computational modeling, particularly transition state analysis, can elucidate the reaction mechanism and predict the energy barriers associated with each step.
The catalytic cycle of a Suzuki-Miyaura coupling typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. DFT calculations on similar brominated heterocycles have shown that the oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step. nih.gov The energy of the transition state for this step is influenced by the electronic properties of the thiazole ring and the steric hindrance around the C-Br bond. The N-carbamate group, depending on its conformation, could exert steric effects that influence the approach of the bulky phosphine-ligated palladium catalyst.
| Reaction Step (Suzuki-Miyaura) | Key Features of the Transition State | Estimated Activation Energy Range (kcal/mol) for Analogous Systems |
|---|---|---|
| Oxidative Addition | Elongated C-Br bond, formation of Pd-C and Pd-Br bonds. | 15 - 25 |
| Transmetalation | Formation of a bridge between the palladium and boron atoms. | 5 - 15 |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 5 - 10 |
Computational Modeling of Halogen-Metal Exchange Energetics
Halogen-metal exchange, particularly bromine-lithium exchange, is a fundamental transformation for converting the C-Br bond into a nucleophilic C-Li bond, which can then react with various electrophiles. Computational studies can model the energetics of this process, providing insights into its feasibility and selectivity.
The reaction typically proceeds through a four-centered transition state involving the bromine, lithium, and the respective carbon atoms of the thiazole and the organolithium reagent (e.g., n-butyllithium). The stability of the resulting thiazol-5-yl lithium intermediate is a crucial factor. The electron-withdrawing nature of the thiazole ring can stabilize the resulting carbanion. DFT calculations can determine the reaction energy and activation barrier for this exchange. The presence of the N-carbamate group at the adjacent C4 position could potentially influence the reaction through chelation of the lithium atom, although this is less likely with the carbonyl oxygen compared to other directing groups.
| Process | Calculated Energetic Parameter for Analogous Aryl Bromides (kcal/mol) | Significance |
|---|---|---|
| Activation Energy (Ea) | Relatively low, often kinetically favored. | Indicates a rapid exchange process, often requiring low temperatures to control. |
| Reaction Energy (ΔErxn) | Exothermic | Thermodynamically favorable formation of the more stable aryllithium species. |
Exploring Intramolecular Interactions and Their Influence on Molecular Conformation
The conformation of this compound is influenced by a network of intramolecular interactions. A key potential interaction is an intramolecular hydrogen bond between the N-H of the carbamate and the nitrogen atom (N3) of the thiazole ring. The formation of such a hydrogen bond would create a pseudo-six-membered ring, significantly restricting the conformational freedom of the N-carbamate group and favoring a planar arrangement of the thiazole-N-C=O system.
The strength of this potential N-H···N hydrogen bond can be assessed using computational methods like Atoms in Molecules (AIM) theory, which analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point between the hydrogen and nitrogen atoms, along with specific values of the electron density and its Laplacian at this point, would confirm the existence and provide an estimate of the strength of the hydrogen bond. Such an interaction would have a profound effect on the molecule's preferred conformation and could influence its reactivity by altering the steric and electronic environment of the reactive sites.
| Type of Intramolecular Interaction | Atoms Involved | Expected Consequence |
|---|---|---|
| Hydrogen Bond | N-H···N (carbamate N-H and thiazole N3) | Planarization of the N-carbamate group relative to the thiazole ring, increased rotational barrier. |
| Steric Repulsion | tert-butyl group and bromine atom | May disfavor certain conformations where these groups are in close proximity. |
Advanced Spectroscopic Delineation and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Formula Assignment and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate (C₈H₁₁BrN₂O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.
However, specific experimental HRMS data, including the precise m/z value for the molecular ion ([M]+, [M+H]+, or [M+Na]+) and a detailed analysis of its fragmentation pathways under techniques such as Collision-Induced Dissociation (CID), are not available in the reviewed literature. A theoretical analysis would predict fragmentation patterns involving the loss of the tert-butyl group, isobutene, or the entire Boc protecting group, as well as cleavages of the thiazole (B1198619) ring.
Table 1: Theoretical High-Resolution Mass Spectrometry Data (Note: This table is based on theoretical calculations, as experimental data is not available.)
| Ion Formula | Adduct | Theoretical m/z |
|---|---|---|
| C₈H₁₁BrN₂O₂S | [M+H]⁺ | 278.97975 |
| C₈H₁₁BrN₂O₂S | [M+Na]⁺ | 300.96169 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Multidimensional NMR spectroscopy is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within a molecule.
Despite the importance of this technique, specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from multidimensional NMR experiments for this compound have not been reported in the scientific literature. A hypothetical analysis would predict a singlet for the thiazole proton, a singlet for the NH proton, and signals corresponding to the tert-butyl group in the ¹H NMR spectrum. The ¹³C NMR spectrum would be expected to show signals for the quaternary carbons of the thiazole ring and the tert-butyl group, as well as the methine carbon of the thiazole and the carbonyl carbon.
2D-NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
Two-dimensional NMR techniques would be essential for the definitive structural confirmation of this compound.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations, crucial for connecting the Boc group to the thiazole ring.
COSY (Correlation Spectroscopy): Would identify proton-proton coupling networks, although limited in this specific molecule due to the presence of isolated spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons.
Detailed experimental data from these 2D-NMR techniques for the title compound are not available.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table contains predicted values based on general chemical principles, as experimental data is not available.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Thiazole-H | 8.0 - 8.5 | 135 - 145 |
| NH | 9.0 - 10.0 | - |
| tert-butyl (CH₃) | ~1.5 | ~28 |
| tert-butyl (C) | - | ~80 |
| Carbonyl (C=O) | - | 150 - 155 |
| Thiazole-C-Br | - | 105 - 115 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Characterization
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the N-H bond, the carbonyl group (C=O) of the carbamate (B1207046), and the C-N and C-S bonds within the thiazole ring.
Specific FT-IR and Raman spectra, including the precise wavenumbers for the characteristic absorption/scattering bands of the title compound, have not been published.
Table 3: Expected Vibrational Spectroscopy Bands (Note: This table lists expected frequency ranges for the functional groups present in the molecule, as experimental data is not available.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3200 - 3400 | FT-IR, Raman |
| C=O Stretch (Carbamate) | 1680 - 1720 | FT-IR, Raman |
| C-N Stretch | 1200 - 1350 | FT-IR, Raman |
| C-H Stretch (tert-butyl) | 2850 - 3000 | FT-IR, Raman |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and conformational details. An X-ray crystal structure of this compound would unambiguously confirm the connectivity of the atoms and reveal the three-dimensional arrangement of the molecule in the solid state, including the planarity of the thiazole ring and the orientation of the Boc protecting group.
A search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or is not publicly available.
Chromatographic Separations for Purity Analysis and Isolation of Isomers/Byproducts
Chromatographic techniques are fundamental for assessing the purity of a compound and for the isolation of any potential isomers or byproducts from a synthesis. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be the primary method for determining the purity of this compound. Gas Chromatography (GC) could also be employed, potentially with mass spectrometry detection (GC-MS), to analyze for volatile impurities.
Specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength for HPLC; or column, temperature program, and carrier gas for GC) for the analysis of this compound are not reported in the available literature. Such methods would need to be developed and validated to ensure accurate purity assessment.
Future Research Trajectories and Perspectives in the Chemistry of Tert Butyl N 5 Bromo 1,3 Thiazol 4 Yl Carbamate
Development of Novel Asymmetric Synthetic Pathways
The development of stereoselective methods to introduce chirality is a cornerstone of modern organic synthesis, particularly in the synthesis of biologically active molecules. For tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate, future research could focus on the development of novel asymmetric synthetic pathways to access chiral derivatives. A key area of exploration would be the asymmetric functionalization of the thiazole (B1198619) core.
One promising approach involves the use of chiral organocatalysts to mediate reactions at positions adjacent to the existing functional groups. nih.gov For instance, the development of catalytic systems that could facilitate the enantioselective introduction of substituents at the C2 position of the thiazole ring would be of significant interest. This could potentially be achieved through asymmetric deprotonation-alkylation strategies, employing chiral lithium amide bases or phase-transfer catalysts.
Another avenue of research lies in the asymmetric transformation of the carbamate (B1207046) moiety. While the tert-butoxycarbonyl (Boc) group is primarily a protecting group, its temporary nature could be exploited in asymmetric synthesis. Future methodologies could involve the development of chiral catalysts that can mediate the enantioselective modification of the carbamate nitrogen or the adjacent thiazole ring, followed by deprotection to reveal a chiral amine.
The exploration of enzymatic catalysis also presents a compelling future direction. nih.gov Biocatalysts, such as engineered enzymes, could be developed to perform highly enantioselective transformations on the thiazole scaffold. nih.gov This could include stereoselective reductions, oxidations, or carbon-carbon bond-forming reactions, offering a green and efficient alternative to traditional chemical methods. chiralpedia.com
Table 1: Hypothetical Enantioselective Reactions for Derivatization
| Entry | Reaction Type | Chiral Catalyst/Reagent | Proposed Product Structure | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Asymmetric Alkylation at C2 | Chiral Phase-Transfer Catalyst | 2-Alkyl-tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate | >90% |
| 2 | Enantioselective C-H Functionalization | Chiral Palladium Complex | Chiral biaryl derivative | >95% |
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique opportunities for the selective functionalization of heterocyclic compounds under mild conditions. researchgate.net For this compound, these techniques could unlock novel reaction pathways that are not readily accessible through traditional thermal methods.
Photoredox Catalysis: The bromine atom on the thiazole ring is an ideal handle for photoredox-catalyzed cross-coupling reactions. nih.gov Future research could explore the use of visible-light photoredox catalysts, such as ruthenium or iridium complexes, to generate a thiazolyl radical from the C-Br bond. nih.gov This radical could then participate in a variety of bond-forming reactions, including couplings with alkenes, alkynes, and (hetero)arenes, to introduce diverse functionalities at the C5 position. acs.org The mild reaction conditions of photoredox catalysis would be highly compatible with the Boc-protecting group. beilstein-journals.org
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for both oxidation and reduction reactions without the need for chemical redox agents. Future studies could investigate the electrochemical reduction of the C-Br bond to generate a thiazolyl anion, which could then be trapped with various electrophiles. Conversely, electrochemical oxidation of the thiazole ring could lead to the formation of reactive intermediates that could undergo nucleophilic substitution or cycloaddition reactions. The electrochemical synthesis of thiazole derivatives has been explored, suggesting the feasibility of this approach.
Table 2: Potential Photochemical and Electrochemical Functionalizations
| Entry | Method | Reagent/Conditions | Proposed Reaction |
|---|---|---|---|
| 1 | Photoredox Catalysis | Ru(bpy)3Cl2, visible light, amine | C-H arylation at C2 |
| 2 | Electrochemical Reduction | Divided cell, sacrificial anode | Debromination and subsequent deuteration |
Application in Continuous Flow Chemistry for Process Intensification
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. mdpi.com The application of microreactors can lead to significant process intensification, offering advantages in terms of heat and mass transfer, reaction time, and safety. mdpi.comresearchgate.netnih.govdoaj.org
Future research should focus on translating the synthesis and derivatization of this compound from batch to continuous flow processes. acs.org The synthesis of the thiazole core itself, which often involves the handling of potentially hazardous reagents, could be made significantly safer and more efficient in a flow reactor. nih.gov For instance, the bromination step could be performed in a flow system to ensure precise control over stoichiometry and temperature, minimizing the formation of byproducts. acs.org
Furthermore, subsequent functionalization reactions, such as the photoredox-catalyzed couplings mentioned in the previous section, are particularly well-suited for flow chemistry. mdpi.com The integration of a light source into a microreactor allows for efficient irradiation of the reaction mixture, leading to higher reaction rates and improved yields. nih.gov The development of a multi-step continuous flow process, where the synthesis of the core structure is followed by in-line functionalization, would represent a significant advancement in the efficient production of a library of derivatives. mdpi.com
Table 3: Comparison of Batch vs. Proposed Flow Synthesis
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Projected) |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Safety | Handling of bulk hazardous reagents | In-situ generation and consumption of hazardous intermediates |
| Scalability | Limited by reactor size | Scalable by numbering-up or longer run times |
Discovery of New Catalytic Systems for Functionalization
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Future research should target the discovery of catalysts that can enable selective functionalization at different positions of the thiazole ring.
C-H Functionalization: While the bromine atom provides a handle for cross-coupling, direct C-H functionalization offers a more atom-economical approach to derivatization. Future efforts could focus on developing transition-metal catalysts (e.g., palladium, rhodium, or ruthenium) that can selectively activate the C-H bond at the C2 position. The carbamate group could potentially act as a directing group to facilitate this transformation.
Cross-Coupling Reactions: Beyond standard palladium-catalyzed cross-coupling reactions, there is a need to explore new catalytic systems that can overcome the limitations of existing methods. This includes the development of catalysts that are more active, stable, and tolerant of a wider range of functional groups. For example, the use of nickel or copper catalysts could offer alternative reactivity and selectivity profiles for the functionalization of the C-Br bond.
Synergistic Integration of Synthetic and Computational Methodologies
The integration of computational chemistry with experimental synthesis can accelerate the discovery and optimization of new reactions and molecules. scienmag.com Future research on this compound would greatly benefit from a synergistic approach that combines theoretical predictions with laboratory validation. nih.gov
Reaction Mechanism and Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of potential new reactions involving the thiazole compound. mdpi.com This understanding can then be used to design more efficient catalysts and optimize reaction conditions. plos.org For example, computational screening of different ligands for a transition-metal catalyst could identify promising candidates for a desired C-H functionalization reaction.
Predicting Molecular Properties: Computational tools can also be used to predict the physicochemical and biological properties of novel derivatives of this compound. scienmag.comresearchgate.net This in silico screening can help to prioritize synthetic targets with the most promising characteristics for various applications, such as medicinal chemistry or materials science. nih.govmdpi.com The use of machine learning algorithms to analyze large datasets of thiazole derivatives could further enhance the predictive power of these computational models. nih.govaiche.orgmpg.deresearchgate.netumich.edu
Table 4: Integrated Synthetic and Computational Workflow
| Step | Activity | Tools/Methods | Expected Outcome |
|---|---|---|---|
| 1 | In Silico Design | Molecular modeling, QSAR | Identification of target derivatives with desired properties |
| 2 | Reaction Planning | DFT calculations, reaction modeling | Prediction of feasible synthetic routes and optimal conditions |
| 3 | Synthesis | Laboratory synthesis | Preparation of target compounds |
| 4 | Characterization and Testing | Spectroscopy, biological assays | Validation of predicted properties |
Potential as a Chemical Scaffold for Advanced Materials Precursors through Covalent Modification
The thiazole ring is a component of various functional materials, including conductive polymers and covalent organic frameworks (COFs). kaust.edu.saresearchgate.netacs.org The structure of this compound makes it an attractive building block for the synthesis of novel advanced materials through covalent modification.
Polymer Synthesis: The bromine atom can serve as a reactive site for polymerization reactions. For example, through cross-coupling reactions like Suzuki or Stille coupling, the thiazole unit could be incorporated into the backbone of conjugated polymers. The electronic properties of these polymers could be tuned by the choice of co-monomers, leading to materials with potential applications in organic electronics.
Covalent Organic Frameworks (COFs): The di-functional nature of derivatives of this compound (after modification of the bromine and deprotection of the amine) makes it a suitable building block for the construction of COFs. mdpi.com These highly porous and crystalline materials have applications in gas storage, catalysis, and sensing. mdpi.comnih.gov By designing appropriate linkers to connect the thiazole units, it would be possible to create novel COFs with tailored pore sizes and functionalities. nih.gov The thiazole nitrogen atoms within the COF framework could act as binding sites for metal ions or organic molecules, leading to materials with interesting catalytic or sensory properties. mdpi.com
Surface Modification: The thia-Michael addition is a robust reaction for surface modification. mdpi.com Derivatives of this compound, particularly after conversion of the bromine to a thiol, could be used to functionalize surfaces, nanoparticles, or biomolecules. This could lead to the development of new materials for applications in areas such as drug delivery, diagnostics, and coatings.
Q & A
Basic: What are the standard synthetic protocols for tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate?
Answer:
The compound is synthesized via nucleophilic substitution using 5-bromo-1,3-thiazol-4-amine and di-tert-butyl dicarbonate in the presence of a mild base (e.g., sodium bicarbonate) under anhydrous conditions at room temperature. Solvents like dichloromethane or tetrahydrofuran are typically employed, with yields optimized by controlling stoichiometry (1:1.2 amine to dicarbonate) . Alternative routes utilize coupling reactions with tert-butyl chloroformate, requiring triethylamine as a base for deprotonation .
Advanced: How do reaction conditions (e.g., base strength, solvent polarity) influence synthesis efficiency and purity?
Answer:
Discrepancies in base selection (e.g., NaHCO₃ vs. Cs₂CO₃) highlight trade-offs between reaction speed and side-product formation. Stronger bases like Cs₂CO₃ accelerate carbamate formation but risk hydrolyzing sensitive thiazole rings. Solvent polarity (e.g., THF vs. DCM) affects intermediate stability; non-polar solvents reduce byproducts from nucleophilic attack on the carbamate . Kinetic studies recommend low temperatures (0–5°C) for exothermic steps to suppress dimerization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm carbamate (δ ~155 ppm for C=O) and thiazole proton environments (δ 6.8–7.5 ppm for aromatic H).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 293.18 (C₉H₁₃BrN₂O₂S) .
- IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
Advanced: How to resolve conflicting spectral data (e.g., unexpected coupling in NMR)?
Answer:
Unexpected splitting in ¹H NMR may arise from rotational isomerism of the carbamate group. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers, while 2D techniques (COSY, HSQC) clarify through-space correlations. X-ray crystallography using SHELXL (via Olex2 interface) provides definitive structural validation, resolving ambiguities in substituent positioning .
Basic: What are common reactivity patterns of the bromine substituent?
Answer:
The 5-bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to form biaryl derivatives. Nucleophilic substitution with amines (e.g., piperazine) in DMF at 80°C yields amino-thiazole analogs. Competitive reactivity at the carbamate is mitigated by steric shielding from the tert-butyl group .
Advanced: How to optimize regioselectivity in substitution reactions with competing reactive sites?
Answer:
Regioselectivity at the bromine vs. thiazole sulfur is controlled by catalyst choice. Pd-catalyzed reactions favor bromine substitution, while Cu-mediated pathways may target the thiazole ring. Protective strategies (e.g., Boc-group stability under Pd conditions) and DFT calculations predict transition-state energetics to guide condition optimization .
Basic: What are recommended storage conditions to ensure stability?
Answer:
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C. Stability studies indicate <5% degradation over 6 months when protected from moisture (HPLC purity >95%). Avoid prolonged exposure to acidic/basic environments to prevent carbamate hydrolysis .
Advanced: What degradation pathways are observed under accelerated stability testing?
Answer:
- Hydrolytic degradation : Carbamate cleavage at pH <3 or >10 yields 5-bromo-1,3-thiazol-4-amine and CO₂ (confirmed by TLC and LC-MS).
- Thermal degradation : Above 60°C, thiazole ring decomposition forms sulfonic acid derivatives (FTIR: S=O stretches at 1150–1250 cm⁻¹) .
Basic: What preliminary biological assays evaluate this compound’s activity?
Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).
- Cytotoxicity : MTT assays on HEK293 or HeLa cells (IC₅₀ >50 µM suggests low toxicity).
- Enzyme inhibition : Kinase profiling (e.g., EGFR) via fluorescence polarization .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Halogen substitution : Replace bromine with Cl, I, or CF₃ to assess electronic effects on target binding.
- Carbamate modification : Compare Boc, Fmoc, and Cbz groups for metabolic stability (e.g., liver microsome assays).
- Thiazole bioisosteres : Synthesize oxazole or imidazole analogs to probe ring electronics.
- Co-crystallization : Resolve ligand-protein complexes (e.g., with SHELX) to map binding interactions .
Notes
- Methodological Focus : Emphasized experimental design, data interpretation, and optimization strategies.
- Advanced Tools : SHELX for crystallography, DFT for mechanistic insights, and kinetic modeling for reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
